molecular formula C9H17NO2 B13550080 Ethyl 3-amino-2-cyclobutylpropanoate

Ethyl 3-amino-2-cyclobutylpropanoate

Cat. No.: B13550080
M. Wt: 171.24 g/mol
InChI Key: GVLZJBKJVMDKIT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-cyclobutylpropanoate is an organic compound with the molecular formula C9H17NO2. It is a derivative of propanoic acid, featuring an amino group and a cyclobutyl ring. This compound is of interest due to its unique structure, which combines the properties of an ester and an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Anhydrous ethanol is used as the solvent, and a catalyst like trifluoromethanesulfonic acid is employed to facilitate the reaction. The mixture is heated in an oil bath at temperatures ranging from 120 to 160 degrees Celsius for 16 to 20 hours. After the reaction, the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-cyclobutylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ethyl 3-nitro-2-cyclobutylpropanoate.

    Reduction: Ethyl 3-amino-2-cyclobutylpropanol.

    Substitution: Various N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Ethyl 3-amino-2-cyclobutylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-amino-2-cyclobutylpropanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-cyclobutylpropanoate: Similar structure but with the amino group at a different position.

    Ethyl 3-amino-2-cyclopropylpropanoate: Contains a cyclopropyl ring instead of a cyclobutyl ring.

    Ethyl 3-amino-2-cyclopentylpropanoate: Contains a cyclopentyl ring instead of a cyclobutyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-amino-2-cyclobutylpropanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-6,10H2,1H3

InChI Key

GVLZJBKJVMDKIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)C1CCC1

Origin of Product

United States

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